REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=2[Cl:18])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[S:21][C:22]([F:25])([F:24])[F:23].ClC1C=CC=C(C(OO)=[O:34])C=1>ClCCl.C(OCC)(=O)C>[NH2:1][C:2]1[N:6]([C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:15])([F:16])[F:17])=[CH:9][C:8]=2[Cl:18])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[S:21]([C:22]([F:25])([F:24])[F:23])=[O:34]
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Name
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|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F
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Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.6 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added in 2 portions
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Type
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WASH
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Details
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washed in turn with sodium sulphite solution (50 ml), sodium carbonate solution (50 ml) and with water (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulphate
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Type
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FILTRATION
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Details
|
this was filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica eluting with dichloromethane
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Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |